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molecular formula C8H8O3 B112916 2-Hydroxy-6-methoxybenzaldehyde CAS No. 700-44-7

2-Hydroxy-6-methoxybenzaldehyde

Cat. No. B112916
M. Wt: 152.15 g/mol
InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05767116

Procedure details

The 3-(1-ethoxyethoxy)anisole was dissolved in ether (750 ml) and n-butyllithium (1.6M solution in hexanes; 500 ml) was added dropwise at ambient temperature under nitrogen. The mixture was stirred at ambient temperature for 2 hours, then it was cooled to 10° C. and a solution of dimethylformamide (94 g) in ether (150 ml) was added dropwise. The mixture was stirred at ambient temperature for 2 hours, then poured onto crushed ice. The product was extracted into ether, the combined extracts dried over magnesium sulphate, and the solvents removed in vacuo. The residual oil was dissolved in methanol (500 ml) and the stirred solution was cooled in ice and made strongly acidic by the addition of hydrochloric acid (2M). The resulting solid was collected by filtration, washed with water, dried in vacuo over phosphorus pentoxide and crystallised from petroleum ether (b.p. 60°-80° C.) to give 2-hydroxy-6-methoxybenzaldehyde as pale yellow needles (16 g), m.p. 69°-71° C.
Name
3-(1-ethoxyethoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([O:6][C:7]1[CH:8]=[C:9]([O:13][CH3:14])[CH:10]=[CH:11][CH:12]=1)C)C.C([Li])CCC.CN(C)[CH:22]=[O:23]>CCOCC>[OH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:8]=1[CH:22]=[O:23]

Inputs

Step One
Name
3-(1-ethoxyethoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)OC=1C=C(C=CC1)OC
Name
Quantity
750 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
94 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in methanol (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution was cooled in ice
ADDITION
Type
ADDITION
Details
made strongly acidic by the addition of hydrochloric acid (2M)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
crystallised from petroleum ether (b.p. 60°-80° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=O)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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